tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a pyrimidine-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the pyrimidine-2-sulfonyl group: This step often involves sulfonylation reactions using reagents such as pyrimidine-2-sulfonyl chloride.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
- tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate
Uniqueness
tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is unique due to the presence of the pyrimidine-2-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2639408-79-8 |
---|---|
Molecular Formula |
C13H19N3O4S |
Molecular Weight |
313.4 |
Purity |
95 |
Origin of Product |
United States |
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